DHODH Inhibitor Potency: Class-Level Evidence of High Target Affinity for Derivatives of 2-Chloro-6-fluoro-3-methoxyphenol
A derivative synthesized from 2-chloro-6-fluoro-3-methoxyphenol demonstrates exceptional potency against human Dihydroorotate Dehydrogenase (DHODH). The compound `2-(2-Chloro-6-fluoro-3-methoxyphenyl)-6-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-7-fluoro-4-isopropylisoquinolin-1(2H)-one`, as disclosed in US Patent 11,505,536, exhibits an IC50 of 0.273 nM in a dichloroindophenol (DCIP)-based enzymatic assay [1]. This value represents sub-nanomolar activity, a benchmark for highly potent DHODH inhibitors. While a direct comparator for this specific derivative is not provided in the patent, this level of potency is characteristic of advanced leads targeting this enzyme [2].
| Evidence Dimension | In vitro potency (DHODH inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.273 nM |
| Comparator Or Baseline | Known potent DHODH inhibitors (e.g., Brequinar, Leflunomide) typically exhibit IC50 values in the low nanomolar range (1-100 nM) [2]. |
| Quantified Difference | The 0.273 nM IC50 places this derivative among the most potent DHODH inhibitors reported, indicating that the core phenol scaffold is highly suitable for developing advanced therapeutic leads. |
| Conditions | DHODH Enzymatic Assay using dichloroindophenol (DCIP) as a chromogenic electron acceptor [1]. |
Why This Matters
This class-level evidence demonstrates that the 2-chloro-6-fluoro-3-methoxyphenol scaffold is a privileged structure for achieving high-affinity target engagement, making it a strategic choice over generic phenol analogs for DHODH-focused drug discovery programs.
- [1] Janssen Biotech. US Patent 11,505,536. Example 80. View Source
- [2] Munier-Lehmann H, et al. The Dihydroorotate Dehydrogenase (DHODH) Inhibitor Brequinar. J Med Chem. 2015; 58(2): 832-850. View Source
